4-tert-Butylphenyl-(5-methyl-2-thienyl)methanol
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Overview
Description
4-tert-Butylphenyl-(5-methyl-2-thienyl)methanol is an organic compound with the molecular formula C16H20OS. It features a phenyl ring substituted with a tert-butyl group and a thienyl ring substituted with a methyl group, connected through a methanol group. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butylphenyl-(5-methyl-2-thienyl)methanol typically involves the following steps:
Grignard Reaction: The initial step often involves the formation of a Grignard reagent from 4-tert-butylbromobenzene and magnesium in anhydrous ether.
Addition to Thiophene: The Grignard reagent is then reacted with 5-methyl-2-thiophenecarboxaldehyde under controlled conditions to form the desired alcohol.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often incorporating automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butylphenyl-(5-methyl-2-thienyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or thienyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or Jones reagent can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-tert-Butylphenyl-(5-methyl-2-thienyl)ketone.
Reduction: 4-tert-Butylphenyl-(5-methyl-2-thienyl)methane.
Substitution: Various halogenated derivatives depending on the specific reaction conditions.
Scientific Research Applications
4-tert-Butylphenyl-(5-methyl-2-thienyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 4-tert-Butylphenyl-(5-methyl-2-thienyl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with cellular membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylphenyl-(2-thienyl)methanol
- 4-tert-Butylphenyl-(3-methyl-2-thienyl)methanol
- 4-tert-Butylphenyl-(5-ethyl-2-thienyl)methanol
Uniqueness
4-tert-Butylphenyl-(5-methyl-2-thienyl)methanol is unique due to the specific positioning of the tert-butyl and methyl groups, which can influence its chemical reactivity and physical properties. This structural uniqueness can lead to different biological activities and applications compared to its analogs.
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
(4-tert-butylphenyl)-(5-methylthiophen-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20OS/c1-11-5-10-14(18-11)15(17)12-6-8-13(9-7-12)16(2,3)4/h5-10,15,17H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZHLPYZXRYXSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C2=CC=C(C=C2)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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